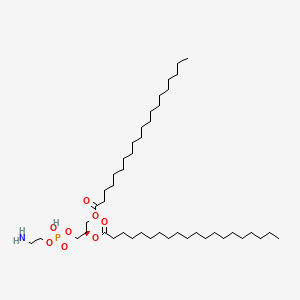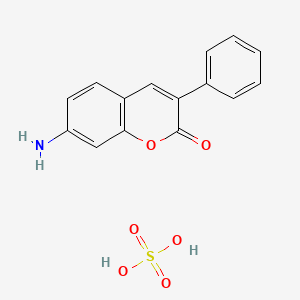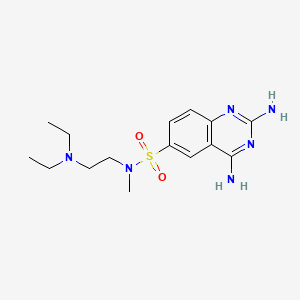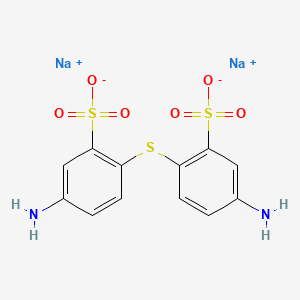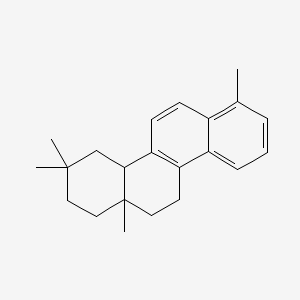
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused rings and several methyl groups. It is a derivative of chrysene, a well-known PAH, and has unique chemical properties due to its specific structural modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through cyclization and methylation reactions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or toluene. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality and consistency of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated hydrocarbons.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrocarbons, and various substituted compounds. These products have distinct chemical and physical properties, making them useful in different applications.
Scientific Research Applications
Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules and its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- include other PAH derivatives, such as:
- Chrysene, 1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydro-
- Chrysene, 1,2,3,4,4a,7,8,9,10,11,12,12a-dodecahydro-6-octyl-
Uniqueness
The uniqueness of Chrysene, 1,2,3,4,4a,11,12,12a-octahydro-3,3,7,12a-tetramethyl- lies in its specific structural modifications, which confer distinct chemical and physical properties. These properties make it valuable for various scientific and industrial applications, setting it apart from other similar compounds.
Properties
CAS No. |
65754-98-5 |
|---|---|
Molecular Formula |
C22H28 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
3,3,7,12a-tetramethyl-1,2,4,4a,11,12-hexahydrochrysene |
InChI |
InChI=1S/C22H28/c1-15-6-5-7-17-16(15)8-9-19-18(17)10-11-22(4)13-12-21(2,3)14-20(19)22/h5-9,20H,10-14H2,1-4H3 |
InChI Key |
XNUZTLDMVSWVBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)CCC4(C3CC(CC4)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


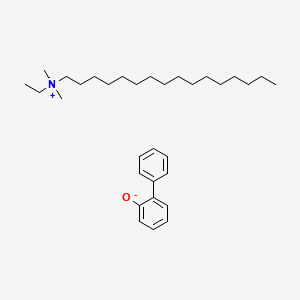


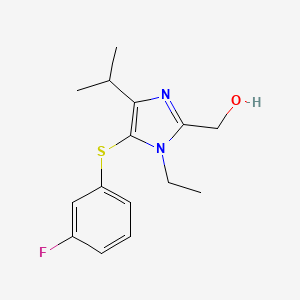


![Dihydro-5-[[4-(1-methylethyl)-1-cyclohexen-1-YL]methyl]furan-2(3H)-one](/img/structure/B12681285.png)


